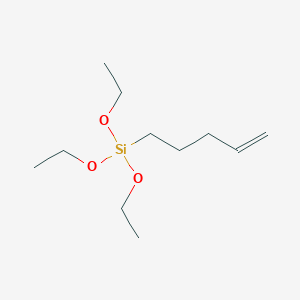

Triethoxy(pent-4-enyl)silane

Description

Structure

3D Structure

Properties

CAS No. |

131713-25-2 |

|---|---|

Molecular Formula |

C11H24O3Si |

Molecular Weight |

232.39 g/mol |

IUPAC Name |

triethoxy(pent-4-enyl)silane |

InChI |

InChI=1S/C11H24O3Si/c1-5-9-10-11-15(12-6-2,13-7-3)14-8-4/h5H,1,6-11H2,2-4H3 |

InChI Key |

OCANZHUXNZTABW-UHFFFAOYSA-N |

Canonical SMILES |

CCO[Si](CCCC=C)(OCC)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Triethoxy Pent 4 Enyl Silane and Its Derivatives

Direct Synthesis Routes for Alkoxysilanes

Direct synthesis methods offer a more streamlined approach to producing alkoxysilanes by reacting elemental silicon with alcohols. These processes are often catalyzed and can be enhanced by techniques such as microwave irradiation to improve efficiency and yield.

Catalytic Reactions of Silicon with Alcohols

The direct reaction of silicon with an alcohol, such as ethanol (B145695), in the presence of a catalyst is a cornerstone of industrial alkoxysilane production. This method, often referred to as the Direct Process or Rochow Reaction, is particularly effective for synthesizing trialkoxysilanes. google.com Copper or copper compounds are typically employed as catalysts to facilitate the reaction. mdpi.com The general reaction involves suspending catalytically-activated silicon particles in a high-boiling solvent and reacting them with an alcohol at elevated temperatures. google.com

The product stream from this reaction is a mixture that includes the desired trialkoxysilane, along with tetraalkoxysilane, and other byproducts. google.com To enhance the reaction rate and selectivity towards trialkoxysilane, various promoters can be introduced. Organic and inorganic phosphorus compounds, such as copper phosphates, trialkyl phosphates, and dialkyl phosphites, have been shown to be effective in this regard. google.com The reaction is sensitive to conditions such as temperature and the presence of water, with anhydrous alcohols being preferred to avoid loss of selectivity and reactivity. google.com

When a CuCl/Si mixture is pretreated under a nitrogen atmosphere at temperatures between 200–240 °C, the direct reaction with methanol (B129727) predominantly forms trimethoxysilane (B1233946). rsc.org However, at higher pretreatment temperatures of 260–340 °C, tetramethoxysilane (B109134) becomes the favored product. rsc.org The active species responsible for the formation of trimethoxysilane are believed to be CuxSiyClz intermediates. rsc.org In contrast, the use of Cu2O, CuO, or elemental copper as catalysts primarily yields tetramethoxysilane. rsc.org

| Catalyst System | Pretreatment Temperature (°C) | Primary Product | Reference |

| CuCl/Si | 200-240 | Trimethoxysilane | rsc.org |

| CuCl/Si | 260-340 | Tetramethoxysilane | rsc.org |

| Cu2O, CuO, or Cu | Not specified | Tetramethoxysilane | rsc.org |

Microwave-Assisted Synthesis Approaches

Microwave-assisted synthesis has emerged as a powerful technique to accelerate chemical reactions, and its application in the synthesis of alkoxysilanes is no exception. Microwave irradiation provides rapid and uniform heating, which can lead to significantly reduced reaction times and improved energy efficiency compared to conventional heating methods. mdpi.com This technique has been successfully employed in the synthesis of various functionalized silica (B1680970) materials and nanoparticles. nih.gov

For instance, nanomagnetic iron oxide functionalized with 3-aminopropyltriethoxysilane (B1664141) (APTES) has been synthesized using a microwave-assisted procedure. nih.gov This involved successive microwave heating steps to form the core, shell, and subsequent surface modification. nih.gov The functionalization of a silica shell with APTES was achieved in just three minutes under microwave irradiation. nih.gov While direct synthesis of triethoxy(pent-4-enyl)silane via microwave-assisted reaction of silicon with pent-4-en-1-ol and triethoxysilane (B36694) is not explicitly detailed in the provided search results, the principles of microwave-assisted synthesis of other functionalized alkoxysilanes suggest its potential applicability. The rapid heating can facilitate the reaction between the silicon source and the alcohol, potentially leading to higher yields and shorter reaction times.

| Synthesis Type | Reactants | Microwave Conditions | Outcome | Reference |

| Functionalization | Magnetite nanoparticles, sodium silicate, APTES | 80 °C, 10 min (shell); 3 min (APTES functionalization) | Homogeneous APTES-functionalized nanoparticles | nih.gov |

| Nanoparticle Synthesis | CTAB, cerium nitrate, TEOS | 160 °C, 30-180 min | CeO2-SiO2 nanoparticles | nih.gov |

Indirect Synthesis via Halosilane Intermediates

Indirect synthesis routes to alkoxysilanes typically involve the use of halosilane precursors, most commonly chlorosilanes. These intermediates are then converted to the desired alkoxysilanes through reduction or esterification reactions.

Reduction of Chlorosilanes

The reduction of chlorosilanes is a common method for the synthesis of hydrosilanes (compounds containing an Si-H bond). While not a direct route to alkoxysilanes, the resulting hydrosilanes can be precursors to them. Many hydrosilanes are synthesized by reducing chlorosilanes with powerful reducing agents like lithium aluminum hydride (LiAlH4) or diisobutylaluminium hydride (iBu2AlH). nii.ac.jp However, these reagents can be hazardous to handle. nii.ac.jp Milder reducing agents such as sodium borohydride (B1222165) (NaBH4) or tributyltin hydride (HSn(nBu)3) are also used. nii.ac.jp For more reactive halosilanes, reduction using hydrogen gas has also been reported. nii.ac.jp The conversion of a chlorosilane to a hydridosilane is a key step that can be followed by other reactions to introduce alkoxy groups.

Esterification of Chlorosilanes with Alcohols

A widely used indirect method for preparing alkoxysilanes is the esterification of chlorosilanes with alcohols. google.com This reaction proceeds according to the general equation:

R_mSiCl_{4-m} + nR'OH → R_mSi(OR')nCl{4-m-n} + nHCl google.com

In this reaction, 'R' can be an alkyl or aryl group, and 'R'' is the alkyl group from the alcohol. A significant challenge in this process is the formation of hydrogen chloride (HCl) as a byproduct, which can lead to side reactions such as the cleavage of the newly formed alkoxy group. google.com To drive the reaction to completion and avoid these side reactions, the HCl is typically removed, or the reaction is carried out in the presence of an acid scavenger.

However, an improved process involves carrying out the esterification in the presence of a chlorinated hydrocarbon solvent and in the absence of an acid binding agent. google.com This method has been shown to produce high yields of the desired alkoxysilane with high purity. google.com The reaction is preferably performed at the boiling temperature of the silane-chlorinated hydrocarbon mixture, with the alcohol added portion-wise. google.com

Targeted Synthesis of Functionalized Pentenylsilanes

The synthesis of functionalized pentenylsilanes, such as this compound, often involves more targeted approaches to introduce the specific pentenyl group. One of the most powerful and versatile methods for this is hydrosilylation.

Hydrosilylation is the addition of a silicon-hydride bond across a carbon-carbon double or triple bond. nih.gov This reaction is typically catalyzed by transition metal complexes, with platinum catalysts like Karstedt's catalyst being widely used. researchgate.net To synthesize this compound, triethoxysilane (HSi(OEt)3) can be reacted with a molecule containing a pentenyl group, such as 1,4-pentadiene (B1346968). The catalyst facilitates the addition of the Si-H bond of triethoxysilane to one of the double bonds of the diene, resulting in the desired product.

The hydrosilylation reaction is known for its high efficiency and atom economy. researchgate.net Nickel catalysts have also been explored for the hydrosilylation of alkenes with triethoxysilane, demonstrating high activity and selectivity for the anti-Markovnikov product. acs.org This method allows for the precise introduction of the pentenyl group onto the silicon atom, making it a highly effective strategy for the targeted synthesis of this compound and other functionalized organoalkoxysilanes. mdpi.com

| Reaction Type | Reactants | Catalyst | Product | Reference |

| Hydrosilylation | 1-Octene, Triethoxysilane | α-Diimine Nickel Catalysts | Octyltriethoxysilane | acs.org |

| Hydrosilylation | Allyl chloride, Trichlorosilane | [RhCl(dppbzF)]2 | Trichloro(3-chloropropyl)silane | nih.gov |

| Hydrosilylation | Functionalized Alkenes, Triethoxysilane | Karstedt's catalyst | Functionalized Alkyltriethoxysilanes | researchgate.net |

Silylation Reactions for Aryl/Alkyl Silanes

Silylation is a fundamental process in organosilicon chemistry, involving the introduction of a silyl (B83357) group onto a molecule. For the synthesis of aryl and alkyl silanes, including precursors for compounds like this compound, several core reactions are utilized.

One common method involves the reaction of a chlorosilane with an alcohol, which results in the formation of an alkoxysilane and hydrochloric acid. gelest.com The progress of this esterification-like reaction can be monitored by observing the cessation of HCl evolution. gelest.com This approach is foundational for creating the triethoxy-silyl moiety.

Another key silylation strategy for forming Si-C bonds is hydrosilylation. This reaction involves the addition of a silicon-hydride bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. This process is typically catalyzed by transition metal complexes, with platinum-based catalysts like Karstedt's catalyst being common. nih.gov The functionalized organoalkoxysilane can be prepared, for example, through the chloroplatinic acid-catalyzed hydrosilylation of an appropriate alkene with a hydrosilane like triethoxysilane. mdpi.com This method is highly versatile for creating a wide range of alkylsilanes.

The table below summarizes key silylation reactions relevant to the formation of alkyl/aryl alkoxysilanes.

| Reaction Type | Reactants | Product | Typical Catalyst | Description |

| Alcoholysis of Chlorosilanes | Trichlorosilane, Ethanol | Triethoxysilane | None (reaction proceeds with HCl evolution) | A fundamental method for creating alkoxysilanes from chlorosilane precursors. |

| Hydrosilylation | Alkene (e.g., styrene), Hydrosilane (e.g., Triethoxysilane) | Alkyl/Aryl Silane (B1218182) | Platinum or Rhodium complexes | An addition reaction that forms a stable silicon-carbon bond, attaching an alkyl or aryl group to the silicon atom. |

| Direct Silylation | Pent-4-en-1-ol, Triethoxysilane | This compound | Acid or Base | Involves the direct reaction between an alcohol and a silane to form the desired silane ether linkage. evitachem.com |

Approaches for Incorporating the Pent-4-enyl Group

The synthesis of this compound specifically requires the attachment of the pent-4-enyl group to the triethoxysilane moiety. The primary methods to achieve this are direct silylation and hydrosilylation. evitachem.com

Direct Silylation: This approach involves the direct reaction of pent-4-en-1-ol with triethoxysilane. evitachem.com The reaction is typically conducted under acidic or basic conditions, which facilitate the formation of the Si-O-C bond, although this is not the bond formed in the target molecule's backbone. A more accurate depiction of direct silylation for this specific molecule would involve reacting a pent-4-enyl magnesium halide (Grignard reagent) with tetraethoxysilane, which directly forms the crucial Si-C bond.

Hydrosilylation: A more common and efficient method is the hydrosilylation of 1,4-pentadiene with triethoxysilane. In this reaction, the Si-H bond of triethoxysilane adds across one of the double bonds of the diene. This reaction requires a catalyst, typically a platinum complex, to proceed effectively. mdpi.comevitachem.com This method is advantageous as it directly forms the silicon-carbon bond of the pentenyl chain.

A comparison of these synthetic approaches is detailed below.

| Method | Starting Materials | Catalyst | Key Bond Formed | Notes |

| Direct Silylation (via Grignard) | Pent-4-enyl magnesium bromide, Tetraethoxysilane | None | Si-C | A classic organometallic approach to forming silicon-carbon bonds. |

| Hydrosilylation | 1,4-Pentadiene, Triethoxysilane | Platinum or Rhodium complexes evitachem.com | Si-C | An addition reaction that is often highly efficient and selective for the terminal double bond. |

Green Chemistry Principles and Sustainable Synthesis Pathways

The traditional large-scale synthesis of alkoxysilanes, often related to the Müller-Rochow direct process, involves high temperatures (200–300 °C) and preparatory steps that can be environmentally taxing, such as the use of hydrofluoric acid (HF) to remove the native oxide layer on silicon. acs.orgmdpi.com In response, significant research has focused on developing greener and more sustainable synthetic pathways.

Mechanochemistry: A promising green approach is the use of mechanochemistry, such as ball milling, for the direct synthesis of alkoxysilanes. rsc.orgrsc.org This method involves the mechanical activation of silicon, which removes the oxide film and creates a catalytically active surface without the need for HF. rsc.orgrsc.org This process can achieve high yields of alkoxysilanes at near-room temperature (around 40 °C), drastically reducing the energy consumption compared to traditional methods. acs.org The reaction can proceed by milling silicon and a catalyst (like copper) directly in an alcohol, such as ethanol, to produce tetraethoxysilane. acs.org

Sustainable Catalysis: The development of sustainable catalysts is another key area. While platinum catalysts are highly effective for hydrosilylation, there is growing interest in replacing these expensive and rare metals with more abundant and less toxic alternatives. nih.gov Efficient cobalt-based catalytic systems have been developed for the synthesis of alkoxysilanes. nih.gov These air- and moisture-stable catalysts can be prepared from readily available materials and are effective under mild conditions, sometimes at room temperature. nih.gov

Direct Synthesis Modifications: Improving the direct synthesis of alkoxysilanes from silicon and alcohols remains a focus. mdpi.com This method is highly atom-economical. Innovations include using composite catalysts and microwave heating to activate the silicon powder before it reacts with an alcohol, which can increase the silicon conversion rate and the selectivity for the desired product, such as triethoxysilane. google.com

The table below outlines some green chemistry approaches for alkoxysilane synthesis.

| Green Approach | Principle | Example Application | Advantages |

| Mechanochemistry | Use of mechanical energy to induce chemical reactions | Ball milling of Si and Cu powders in ethanol to produce tetraethoxysilane. acs.org | Avoids bulk solvents, high temperatures, and hazardous chemicals like HF. acs.orgrsc.org |

| Sustainable Catalysts | Replacement of precious metal catalysts with earth-abundant metals | Use of cobalt-based catalysts for the one-pot synthesis of alkoxysilanes from hydrosilanes and alkenes. nih.gov | Lower cost, reduced environmental impact, and mild reaction conditions. nih.gov |

| Modified Direct Process | Improving the efficiency and conditions of the direct reaction of Si and alcohol | Microwave activation of a silicon-copper catalyst mixture prior to reaction with ethanol. google.com | Higher conversion rates and product selectivity, potentially lower energy input. google.com |

Reaction Mechanisms and Chemical Transformations of Triethoxy Pent 4 Enyl Silane

Hydrolysis and Condensation Reactions of Ethoxy Groups

Hydrolysis: The replacement of ethoxy groups (–OEt) with hydroxyl groups (–OH), known as silanols.

Condensation: The reaction between silanol (B1196071) groups or between a silanol and an ethoxy group to form a siloxane bridge (Si–O–Si), releasing water or ethanol (B145695).

These reactions are complex and their progression is highly dependent on various factors, including catalysis and environmental conditions.

The hydrolysis of an alkoxysilane like triethoxy(pent-4-enyl)silane is a multistep process where the three ethoxy groups are sequentially replaced by hydroxyl groups. The kinetics of this process are intricate, as the rate of hydrolysis for each subsequent ethoxy group can differ.

The reaction is generally catalyzed by either acid or base. Under acidic conditions, the reaction proceeds via the protonation of the ethoxy group, making it a better leaving group. In alkaline media, the reaction involves the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom.

Table 1: Activation Energies for Hydrolysis of Related Ethoxysilanes

| Compound | pH | Activation Energy (Ea) |

|---|---|---|

| Methyltriethoxysilane (MTES) | 3.134 | 57.61 kJ mol⁻¹ nih.gov |

| Methyltriethoxysilane (MTES) | 3.83 | 97.84 kJ mol⁻¹ nih.gov |

This table presents data for analogous compounds to illustrate the typical range of activation energies.

Thermodynamically, the formation of Si–O–H bonds at the expense of Si–O–C bonds is favorable in the presence of water, but the reaction is not spontaneous and requires catalysis to proceed at a reasonable rate. gelest.com

Following hydrolysis, the resulting silanol groups are highly reactive and readily undergo condensation reactions to form siloxane (Si–O–Si) bonds. As this compound is a trifunctional silane (B1218182) (possessing three hydrolyzable groups), it can form complex, branched, and cross-linked structures.

The progression of condensation is often described using "T" notation, which classifies the silicon atoms based on the number of siloxane bridges they have formed. The notation is as follows:

T⁰: A monomeric silicon atom with no siloxane bridges (e.g., the fully hydrolyzed pent-4-enylsilanetriol).

T¹: A silicon atom connected to one other silicon atom through a single siloxane bridge, forming the end of a chain.

T²: A silicon atom connected to two other silicon atoms, typically found in linear chains or cyclic structures.

T³: A silicon atom fully condensed and connected to three other silicon atoms, forming a cross-linking or branching point in the network.

The initial condensation of T⁰ units leads to the formation of dimers and linear or cyclic oligomers (containing T¹ and T² structures). As the reaction proceeds, these smaller structures continue to react, leading to the formation of highly branched polymers and eventually a three-dimensional gel network dominated by T³ structures. sci-hub.senih.gov The study of these structures is primarily conducted using ²⁹Si NMR spectroscopy, which can distinguish between the different T environments based on their chemical shifts. sci-hub.se

These polymeric networks are the basis for many applications of silanes in materials science, forming the inorganic backbone of hybrid organic-inorganic materials. The pent-4-enyl group remains as a pendant functional group on this polysiloxane network.

Catalysts play a crucial role in directing the kinetics and outcome of the hydrolysis and condensation reactions.

Acidic Catalysis: Under acidic conditions (typically pH < 4), the hydrolysis reaction is generally fast, while the condensation reaction is comparatively slow. researchgate.netresearchgate.net This leads to the formation of stable silanol groups in solution. researchgate.net Acid catalysis allows for the generation of a high concentration of silanol-rich species while minimizing their self-condensation, which can be advantageous for promoting adhesion to hydroxyl-rich surfaces. researchgate.net

Basic Catalysis: In alkaline media (pH > 7), both hydrolysis and condensation rates are accelerated, but the condensation reaction is particularly favored. nih.gov This pathway leads to the rapid formation of larger, more condensed oligomers and particles. researchgate.net The mechanism involves the nucleophilic attack of deprotonated silanol groups (silanolates) on neutral silanol or alkoxysilane molecules. nih.gov

Organotin Catalysis: Organotin compounds, such as dibutyltindilaurate, are highly effective catalysts for the condensation reaction. They are commonly used in room-temperature vulcanizing (RTV) silicone systems. The catalytic action is believed to involve the formation of an intermediate complex between the tin catalyst and the silanol or alkoxysilane. The structure of the organotin catalyst, including the nature of the alkyl and carboxylate groups, significantly influences its catalytic activity. researchgate.net For instance, catalysts with longer carboxylate chains, like dibutyltindilaurate, can exhibit more effective catalytic action compared to those with shorter chains, like dibutyltindiacetate, due to differences in their hydrolysis and steric hindrance. researchgate.net

The progression of hydrolysis and condensation is highly sensitive to the reaction environment.

Water Content: Water is a necessary reactant for hydrolysis. The rate of hydrolysis is dependent on the concentration of water, especially in solvent-borne systems. Stoichiometrically, 1.5 moles of water are required to fully hydrolyze and condense one mole of a trialkoxysilane. However, the amount of water used can influence the final structure of the polysiloxane network.

Temperature: Increasing the temperature generally accelerates both hydrolysis and condensation rates, as predicted by the Arrhenius equation. The specific influence of temperature is quantified by the activation energy of the reactions. nih.gov Elevated temperatures can be used to drive the condensation reaction to completion and remove volatile byproducts like water and ethanol, a process known as curing.

Reactivity of the Pent-4-enyl Moiety

The pent-4-enyl group (–CH₂CH₂CH₂CH=CH₂) provides a site for further chemical modification through reactions characteristic of a terminal alkene.

Hydrosilylation is a fundamental reaction in silicon chemistry that involves the addition of a silicon-hydride (Si–H) bond across an unsaturated bond, such as the carbon-carbon double bond of the pent-4-enyl group. youtube.com This reaction is a highly efficient and atom-economical method for forming stable silicon-carbon (Si–C) bonds. researchgate.net

The general reaction is as follows: R₃Si–H + CH₂=CH–R' → R₃Si–CH₂–CH₂–R'

In the case of this compound, the terminal double bond reacts with a hydrosilane in the presence of a catalyst. This reaction is widely used for cross-linking silicone polymers and for grafting silicon-based molecules onto other structures. researchgate.net

Catalysts: A variety of transition metal complexes can catalyze the hydrosilylation reaction.

Platinum Catalysts: Platinum-based catalysts are the most active and widely used. youtube.com Notable examples include Speier's catalyst (hexachloroplatinic acid, H₂PtCl₆) and Karstedt's catalyst, which is highly soluble in silicone systems. researchgate.netnottingham.ac.uk The reaction mechanism, often described by the Chalk-Harrod mechanism, involves the oxidative addition of the Si–H bond to the platinum center, followed by coordination of the alkene, migratory insertion, and reductive elimination to yield the final product. youtube.com

Other Noble Metal Catalysts: Complexes of rhodium, ruthenium, iridium, and palladium are also effective catalysts for hydrosilylation. mdpi.com

Base Metal Catalysts: Due to the high cost and limited availability of precious metals, significant research has been devoted to developing catalysts based on more abundant first-row transition metals such as iron, cobalt, and nickel. mdpi.comnih.gov These catalysts offer a more cost-effective alternative, although they may require different reaction conditions or exhibit different selectivity compared to their platinum counterparts. nih.gov

The hydrosilylation of the pent-4-enyl group on this compound (or its corresponding polysiloxane network) with molecules containing multiple Si–H groups is a common strategy for creating cross-linked silicone materials, such as elastomers and coatings.

Free Radical Polymerization and Grafting Reactions onto Polymeric Substrates

This compound, like other vinylsilanes, can be effectively grafted onto polymeric substrates through free-radical polymerization. This process is a common method for modifying the properties of polymers such as polyethylene (B3416737). The grafting reaction is typically initiated by a peroxide, which creates radicals on the polymer backbone. These radicals then react with the pent-enyl group of the silane, incorporating it into the polymer chain.

The general mechanism involves the following steps:

Initiation : A peroxide initiator, such as dicumyl peroxide, is thermally decomposed to form free radicals.

Abstraction : The peroxide radicals abstract hydrogen atoms from the polymer backbone, creating polymer macro-radicals.

Addition : The polymer macro-radical adds across the double bond of the this compound.

Termination : The reaction is terminated through various radical combination reactions.

This grafting process results in a thermoplastic material that can be processed before the final crosslinking step. The efficiency of the grafting depends on several factors, including the type of polymer, the concentration of silane and peroxide, and the processing conditions.

Below is a table summarizing typical components and conditions for the grafting of vinylsilanes onto a polyethylene substrate, which can be considered analogous for this compound.

| Component/Parameter | Role/Condition | Typical Value/Compound |

| Polymeric Substrate | The main polymer to be modified. | Polyethylene (LDPE, LLDPE, HDPE) |

| Silane | The grafting agent. | Vinyltrimethoxysilane (VTMS) or Vinyltriethoxysilane (VTES) |

| Initiator | Generates free radicals to start the reaction. | Dicumyl peroxide (DCP) |

| Processing Temperature | Temperature at which the grafting reaction occurs. | 190°C |

| Processing Time | Duration of the grafting reaction. | 15 minutes |

This data is based on analogous vinylsilane grafting processes.

Crosslinking Mechanisms through the Vinyl Group and Moisture Curing

The grafting of this compound onto a polymer is the first step in a two-step crosslinking process. The initial grafting occurs through the pent-4-enyl (vinyl-like) group, as described in the previous section. The second step is moisture curing, which crosslinks the polymer chains through the triethoxy groups of the silane.

The moisture curing process involves two key reactions: hydrolysis and condensation.

Hydrolysis : In the presence of water and a catalyst (often a tin compound like dibutyltin (B87310) dilaurate), the ethoxy groups on the silicon atom hydrolyze to form silanol groups (Si-OH) and ethanol is released as a byproduct.

Condensation : The newly formed silanol groups are reactive and condense with each other to form stable siloxane bridges (Si-O-Si) between the polymer chains. This condensation reaction releases water, which can then participate in the hydrolysis of other ethoxy groups.

This formation of a siloxane network results in a crosslinked polymer with enhanced properties, such as improved thermal stability, chemical resistance, and mechanical strength. evonik.com The ability to trigger this crosslinking after the initial processing of the grafted polymer is a significant advantage of this technology. specialchem.com

The steps of the moisture curing process are detailed in the table below:

| Step | Reactants | Products | Catalyst |

| Hydrolysis | Polymer-grafted this compound + Water | Polymer-grafted Silanetriol + Ethanol | Tin compound (e.g., Dibutyltin dilaurate) |

| Condensation | Two molecules of Polymer-grafted Silanetriol | Siloxane bridge (crosslink) + Water | Tin compound (e.g., Dibutyltin dilaurate) |

This moisture-curing technology is widely used in applications such as wire and cable insulation and pipes for hot water. specialchem.com

Intermolecular and Intramolecular Interactions Governing Reaction Selectivity

The reaction selectivity of this compound is governed by the distinct reactivity of its two functional groups: the pent-4-enyl group and the triethoxysilyl group.

Pent-4-enyl Group : This terminal alkene is susceptible to free-radical addition. The selectivity of this reaction is influenced by the stability of the resulting radical intermediate. In the context of grafting onto a polymer, the polymer macro-radical will preferentially add to the less substituted carbon of the double bond, leading to the more stable secondary radical on the carbon adjacent to the silicon atom.

Triethoxysilyl Group : The silicon-oxygen bonds in the triethoxysilyl group are polarized, making the silicon atom electrophilic. This group is stable under anhydrous conditions but becomes reactive in the presence of water and a catalyst, leading to hydrolysis. The rate of hydrolysis and subsequent condensation is influenced by the steric hindrance around the silicon atom and the electronic effects of the substituents.

Intermolecular interactions play a crucial role in the condensation step of moisture curing. Hydrogen bonding between silanol intermediates can facilitate the formation of the siloxane bridge. The presence of a catalyst, such as a tin compound, coordinates with the silanol groups, further promoting the condensation reaction.

Intramolecular interactions are less significant in governing the primary reaction pathways of this compound. However, the flexibility of the pentenyl chain allows the molecule to adopt various conformations, which could influence the accessibility of the double bond during polymerization or grafting.

The separation of the reactivity of the two functional groups under different conditions (free-radical conditions for the double bond and hydrolytic conditions for the triethoxysilyl group) allows for a controlled, two-step modification and crosslinking of polymers.

Applications in Advanced Materials Science

Role as a Coupling Agent in Composite Materials

The primary role of Triethoxy(pent-4-enyl)silane as a coupling agent is to foster strong and durable bonds between dissimilar materials. The triethoxy-silyl group of the molecule can be hydrolyzed to form silanol (B1196071) groups (Si-OH), which can then condense with hydroxyl groups present on the surface of inorganic substrates such as glass fibers, silica (B1680970), and metal oxides. This reaction creates stable covalent Si-O-substrate bonds, effectively grafting the silane (B1218182) onto the inorganic surface.

Simultaneously, the pent-4-enyl group, with its terminal double bond, is available to react and form covalent bonds with the organic polymer matrix during polymerization or cross-linking. This dual reactivity creates a chemical bridge at the interface, replacing weaker van der Waals forces with strong covalent bonds, thereby enhancing interfacial adhesion. This improved adhesion is crucial for the efficient transfer of stress from the polymer matrix to the reinforcing filler, which is fundamental to the performance of composite materials.

The enhancement of interfacial adhesion directly translates to improved mechanical properties of the composite material. Research has shown that the incorporation of silane coupling agents can lead to significant increases in tensile strength, flexural strength, and impact resistance. mdpi.com For instance, in fiber-reinforced plastics, the silane coupling agent ensures that the load is effectively transferred from the polymer matrix to the much stiffer and stronger fibers.

A study on polyester (B1180765) resin-based composites demonstrated that filler silanization significantly improves adhesion at the filler-polymer matrix interface, resulting in higher composite stiffness. vot.pl The use of a triethoxy(ketoimino)silane, a compound with similar functional principles, led to a notable increase in Young's modulus and tensile strength compared to composites with unmodified filler. vot.pl The improved interfacial bonding also enhances the durability of the composite material by preventing the ingress of moisture and other environmental agents at the interface, which could otherwise lead to debonding and degradation of the material over time.

| Property | Composite with Unmodified Filler | Composite with Silane-Modified Filler | Percentage Improvement |

|---|---|---|---|

| Young's Modulus | Reference Value | Significant Increase (~200%) vot.pl | ~200% vot.pl |

| Tensile Strength | Reference Value | Significant Increase vot.pl | Not specified |

In polymer-filler systems, this compound contributes to interfacial reinforcement by creating a robust "interphase" region. This interphase is a gradient region between the bulk polymer and the filler surface, with properties distinct from both. The silane molecules at the interface can interdiffuse with the polymer chains, creating a network that mechanically interlocks the two phases.

Development of Organic-Inorganic Hybrid Materials

The dual functionality of this compound also makes it a valuable precursor in the synthesis of organic-inorganic hybrid materials. These materials combine the properties of both organic polymers (e.g., flexibility, processability) and inorganic materials (e.g., rigidity, thermal stability) at the molecular level.

The sol-gel process is a versatile method for synthesizing inorganic and hybrid materials from molecular precursors. This compound can be co-condensed with other metal alkoxides, such as tetraethoxysilane (TEOS), during the sol-gel process. The triethoxy groups of the silane participate in the hydrolysis and condensation reactions that form the inorganic silica network.

The pentenyl groups, however, remain as pendant organic functionalities within the resulting gel matrix. These organic groups can then be used for subsequent chemical modifications or to impart specific properties to the final material, such as hydrophobicity or reactivity. The resulting xerogels, obtained after drying the gel, are porous materials with a high surface area and tailored functionality, making them suitable for applications in catalysis, sensing, and separation technologies. The sol-gel chemistry of organotrialkoxysilanes has been a subject of extensive study, with the properties of the resulting materials being influenced by factors such as the nature of the organic substituent. osti.govresearchgate.net

While specific research on this compound in hybrid latex emulsions is not extensively documented, the principles of its application can be inferred from the behavior of similar functional silanes. In hybrid latex emulsions, silanes can be incorporated to improve the properties of the resulting polymer films. The silane can be added to the latex formulation, where it can hydrolyze and condense to form a siloxane network within the polymer matrix as the film dries. scispace.com

The pentenyl group of this compound could potentially participate in the emulsion polymerization process, becoming covalently bound to the polymer chains of the latex particles. Upon film formation, the triethoxysilyl groups would then crosslink, creating a hybrid polymer network with enhanced adhesion, water resistance, and mechanical properties. The use of epoxy silanes in reactive polymer emulsions has demonstrated significant improvements in properties such as mar, chemical, and solvent resistance. paint.org This suggests that a similar approach with an alkenyl-functionalized silane like this compound could yield comparable benefits in creating durable and high-performance coatings and adhesives.

| Compound Name |

|---|

| This compound |

| Tetraethoxysilane (TEOS) |

| Triethoxy(ketoimino)silane |

Functionalization of Nanoparticles and Nanocomposites

This compound serves as a critical surface modification agent for nanoparticles, enabling their integration into polymer nanocomposites with enhanced properties. The functionalization process leverages the dual reactivity of the silane molecule. The triethoxy groups can be hydrolyzed to form reactive silanol groups (-Si-OH). These silanols can then condense with hydroxyl groups present on the surface of inorganic nanoparticles, such as silica or metal oxides, forming stable covalent Si-O-metal or Si-O-Si bonds. evitachem.comnih.govrussoindustrial.ru This process effectively grafts the silane onto the nanoparticle surface.

The pent-4-enyl group, a terminal alkene, provides a reactive site for polymerization or grafting reactions with a host polymer matrix. This organic functionality allows the surface-modified nanoparticles to be chemically incorporated into the polymer, improving the interfacial adhesion between the inorganic filler and the organic matrix. mdpi.com The covalent linkage facilitated by the silane coupling agent is crucial for efficient stress transfer from the polymer to the nanoparticle, which is essential for improving the mechanical properties of the nanocomposite. researchgate.net

Research has shown that proper surface functionalization of nanoparticles with silanes like this compound leads to significant improvements in their dispersion within the polymer matrix. specialchem.com Untreated nanoparticles tend to agglomerate due to strong van der Waals forces, leading to defects and poor performance in the final composite. Silanization alters the surface chemistry of the nanoparticles, making them more compatible with the organic resin and preventing re-agglomeration. researchgate.netspecialchem.com This improved dispersion results in nanocomposites with enhanced mechanical strength, thermal stability, and barrier properties. researchgate.net

| Property Enhanced by Functionalization | Mechanism | Reference |

| Dispersion | Silane layer reduces inter-particle attraction and improves compatibility with the polymer matrix. | specialchem.com |

| Interfacial Adhesion | Covalent bonds form between the nanoparticle, silane, and polymer, ensuring efficient stress transfer. | mdpi.com |

| Mechanical Strength | Improved adhesion and dispersion lead to higher tensile strength, modulus, and impact resistance. | researchgate.net |

| Thermal Stability | The formation of a stable inorganic-organic network can increase the degradation temperature of the composite. | cnrs.fr |

Polymer Modification and Crosslinking Technologies

This compound is utilized in the production of crosslinked polyolefins, particularly polyethylene (B3416737) (PEX), through a two-step moisture-curing process. This technology offers an alternative to peroxide or radiation-induced crosslinking. scielo.br

Grafting: In the first step, the silane is grafted onto the polyolefin backbone. This is typically achieved in an extruder where the polymer melt is mixed with the silane and a small amount of a free-radical initiator, such as a peroxide. The initiator abstracts a hydrogen atom from the polymer chain, creating a macroradical that then reacts with the vinyl group of the this compound. scielo.br

Crosslinking (Moisture Cure): The grafted polyolefin is then exposed to moisture. The triethoxy groups on the grafted silane hydrolyze in the presence of water and a catalyst (often a tin compound like dibutyltin (B87310) dilaurate) to form silanol groups. scielo.br These silanols subsequently undergo a condensation reaction with each other to form stable, flexible siloxane bridges (Si-O-Si) between the polymer chains, creating a three-dimensional network. specialchem.comscielo.br

This silane-based crosslinking method produces materials with distinct advantages. The resulting siloxane bridges are more flexible than the direct carbon-carbon (C-C) bonds formed during peroxide crosslinking. specialchem.com This increased flexibility imparts superior impact resistance and tensile performance to the final product. specialchem.com Silane-crosslinked polyolefins exhibit improved heat resistance, chemical resistance, and long-term durability, making them suitable for demanding applications such as hot water piping, wire and cable insulation, and automotive components.

In the formulation of high-performance adhesives and sealants, this compound can be used for the terminal modification of resins like polyurethanes. Silane-terminated polyurethanes (SPURs) are produced by reacting an isocyanate-terminated prepolymer with a silane that has a functional group capable of reacting with the isocyanate, or by using a silane end-capper. researchgate.netresearchgate.net

Once the silane is incorporated at the end of the polymer chain, its trialkoxysilyl group provides a moisture-curing mechanism. researchgate.net Upon exposure to atmospheric moisture, the ethoxy groups hydrolyze to form silanols. These silanols can react in two primary ways: they can condense with each other to crosslink the resin, building molecular weight and strength, and they can react with hydroxyl groups on inorganic substrates like glass, metal, or concrete. shinetsusilicone-global.com This reaction forms strong, covalent M-O-Si bonds (where M is a substrate atom like Si, Al, or Fe), leading to a significant improvement in adhesion. russoindustrial.ru

The crosslinked siloxane network formed during the curing process is inherently hydrophobic, which greatly enhances the water resistance of the adhesive or sealant. shinetsusilicone-global.com Research demonstrates that adding even small amounts of a silane modifier to a urethane (B1682113) adhesive can substantially improve the interfacial shear bond strength, both initially and after prolonged immersion in hot water. shinetsusilicone-global.com

| Resin System | Modification Type | Key Improvement | Mechanism | Reference |

| Polyurethane | Terminal Modification | Improved Adhesion | Formation of covalent M-O-Si bonds with the substrate. | russoindustrial.rushinetsusilicone-global.com |

| Polyurethane | Terminal Modification | Enhanced Water Resistance | Creation of a hydrophobic, crosslinked siloxane network at the interface. | shinetsusilicone-global.com |

| Epoxy | Additive/Modifier | Increased Toughness | Formation of Si-O-Si networks within the epoxy matrix. | cnrs.frresearchgate.net |

In the production of polypropylene (B1209903) using Ziegler-Natta (Z-N) catalysts, trialkoxy silanes, including structures similar to this compound, act as crucial external electron donors. wacker.com Z-N catalyst systems, typically composed of a transition metal compound (e.g., titanium tetrachloride) and an organoaluminum co-catalyst, are used to produce stereoregular polymers. minia.edu.eglibretexts.org

The addition of an external silane donor is essential for controlling the stereochemistry of the polymer, specifically to increase the isotactic index (the percentage of isotactic polymer). wacker.comresearchgate.net The silane interacts with the active sites on the catalyst surface, deactivating non-stereospecific sites and thereby enhancing the catalyst's ability to produce highly isotactic polypropylene. researchgate.net

The use of these silane donors provides several performance advantages in the polymerization process:

Increased Isotacticity: Leads to a polymer with higher crystallinity, stiffness, and melting point. wacker.com

Increased Polymer Yield: The productivity of the catalyst (yield of polymer per unit weight of catalyst) is often enhanced. wacker.comsinosil.com

Improved Molecular Weight Distribution: Silane donors can help to narrow the molecular weight distribution of the polymer, leading to more uniform material properties. wacker.comresearchgate.net

The specific structure of the organic group attached to the silicon atom influences the effectiveness of the donor, and different silanes are used to tailor the properties of the final polypropylene product. sinosil.com

This compound can serve as a monomer in the synthesis of silicon-containing hyperbranched polymers (Si-HBPs), specifically hyperbranched polycarbosiloxanes. nih.govnih.gov These highly branched, three-dimensional macromolecules are of interest due to their unique properties, such as high solubility and low viscosity, and their role as preceramic polymers. nih.govnih.gov

One method to synthesize these polymers is the Piers-Rubinsztajn (P-R) reaction, where triethoxysilanes react with Si-H containing monomers in the presence of a catalyst like tris(pentafluorophenyl)borane, B(C₆F₅)₃. nih.govnih.gov The resulting hyperbranched polycarbosiloxanes have a complex, branched structure with a high degree of branching, often in the range of 0.69–0.89. nih.govnih.gov

These Si-HBPs are valuable as precursors for producing silicon-containing ceramics, such as silicon carbide (SiC) and silicon oxycarbide (SiOC). ineosopen.orgresearchgate.net The polymer is shaped into a desired form (e.g., a fiber or a coating) and then pyrolyzed at high temperatures (e.g., 900°C or higher) in an inert atmosphere. nih.gov During pyrolysis, the organic components decompose, and the silicon-containing backbone rearranges to form a ceramic material. The high branch density and interconnected nature of the precursor polymer lead to high ceramic yields, as less mass is lost to volatile fragments during heating. ineosopen.org By incorporating other elements, such as ferrocene, into the polymer backbone, functional ceramics with specific properties like magnetism can be produced. nih.gov

Advanced Coating Formulations and Surface Performance Enhancement

Organofunctional silanes like this compound are integral to modern, high-performance coating systems, where they function as adhesion promoters, crosslinkers, and precursors for sol-gel coatings. wacker.comscispace.com

As an adhesion promoter , the silane can be added directly to a coating formulation or applied as a separate primer. wacker.comscispace.com The triethoxy groups hydrolyze and react with inorganic substrates such as metal, glass, and concrete, forming durable covalent bonds that anchor the coating to the surface. russoindustrial.ruwacker.com The pent-4-enyl group can co-react with the coating's binder resin (e.g., acrylics, epoxies), creating a chemical bridge between the substrate and the coating. This significantly improves adhesion, particularly under wet or humid conditions, preventing peeling and delamination. wacker.com

In sol-gel processes , alkoxysilanes are used as primary feedstocks. wacker.com Through controlled hydrolysis and condensation reactions in a solution (sol), a colloidal suspension is formed. This sol can be applied to a substrate and then cured by heat, which drives further condensation to form a very thin, dense, and highly resilient ceramic-like layer (gel). wacker.comscispace.com These sol-gel coatings are known for their exceptional hardness, abrasion resistance, and thermal stability.

Enhancing Material Wetting Characteristics and Reducing Moisture Sensitivity

This compound is utilized to improve the interfacial bonding between organic polymers and inorganic substrates, which concurrently reduces the moisture sensitivity of the resulting composite materials. evitachem.com The mechanism hinges on the reactivity of the triethoxy groups. In the presence of moisture, these groups hydrolyze to form reactive silanol (Si-OH) groups. evitachem.compaint.org

These silanol groups can then undergo a condensation reaction with hydroxyl (-OH) groups present on the surface of inorganic materials like glass or metal oxides. evitachem.comnih.gov This reaction forms stable, covalent siloxane bonds (Si-O-Substrate), effectively coupling the silane molecule to the material's surface. nih.govresearchgate.net This process chemically alters the substrate's surface, replacing hydrophilic hydroxyl sites with a more hydrolytically stable interface. nih.govgelest.com By creating a strong covalent bridge between the material and a polymer matrix, this silane enhances adhesion and mitigates the detrimental effects of moisture ingress at the interface, which is a common cause of material degradation. paint.org

The key steps in this process are:

Hydrolysis: The ethoxy groups (–OCH2CH3) on the silicon atom react with water to form silanol groups (–OH) and ethanol (B145695).

Condensation: The newly formed silanol groups react with hydroxyl groups on the substrate surface, forming a covalent Si-O-Substrate bond and releasing water.

Self-Condensation: The silanol groups can also react with each other to form a cross-linked siloxane (Si-O-Si) network, further reinforcing the interfacial layer and reducing moisture permeability. paint.orgresearchgate.net

Imparting Hydrophobicity for Water-Repelling Applications

The application of this compound is an effective method for rendering surfaces hydrophobic. evitachem.com The hydrophobicity is achieved when the silane's nonpolar pent-4-enyl group is oriented away from the substrate, creating a low-energy, nonpolar surface that repels water. gelest.comelectrochemsci.org

The process of creating this water-repellent layer is dependent on the initial hydrolysis and condensation reactions described previously. Once the silane is anchored to the surface via siloxane bonds, the aliphatic pentenyl chains form a new outermost layer. gelest.com This layer of hydrocarbon groups significantly lowers the surface energy, which prevents water from spreading out, or "wetting," the surface.

Table 1: Illustrative Effect of Silane Treatment on Surface Wettability

This table demonstrates the typical performance improvement in hydrophobicity and adhesion for a substrate modified with a generic triethoxy-alkylsilane, based on principles observed in related compounds.

| Property | Untreated Substrate (e.g., Glass) | Silane-Modified Substrate |

|---|---|---|

| Adhesion Strength (N/mm²) | 1.5 | 3.0 |

| Water Contact Angle (°) | ~35-45° | >95° |

Applications in Protective Coatings (e.g., Corrosion Protection)

In the field of protective coatings, this compound functions as both an adhesion promoter and a component in creating a corrosion-resistant barrier. evitachem.compaint.org When applied to a metal surface, the silane forms a thin, durable film that protects the underlying substrate from corrosive elements. nih.gov

The protective mechanism is twofold:

Barrier Formation: Following application, the silane molecules undergo hydrolysis and condensation to form a highly cross-linked siloxane (Si-O-Si) network on the metal surface. researchgate.netelectrochemsci.org This film acts as a physical barrier, hindering the penetration of water, oxygen, and other corrosive agents to the metal surface. researchgate.net

Interfacial Bonding: The silanol groups formed during hydrolysis react with metal hydroxide (B78521) groups (e.g., Fe-OH, Al-OH) on the metal surface, creating strong, covalent Metal-O-Si bonds. nih.govelectrochemsci.org This strong interfacial adhesion prevents delamination of the protective coating and reduces water adsorption directly at the metal surface, inhibiting the electrochemical processes that lead to corrosion. nih.gov

The effectiveness of silane coatings in preventing corrosion has been demonstrated in numerous studies on various metals. For instance, treatment with organofunctional silanes can significantly reduce the corrosion rate of aluminum and steel alloys when exposed to saline environments. nih.govuakron.edu

Table 2: Representative Corrosion Resistance Data for Silane-Coated Metal

This table provides hypothetical but representative data illustrating the enhanced corrosion protection afforded by a silane coating on a metal alloy, based on findings from studies on similar silanes. uakron.edu

| Sample | Corrosive Medium | Test Duration (days) | Mass Loss (%) |

|---|---|---|---|

| Uncoated Aluminum Alloy | 5% NaCl Solution | 7 | ~1.2% |

| Silane-Coated Aluminum Alloy | 5% NaCl Solution | 7 | <0.2% |

Surface Science and Interfacial Phenomena

Surface Modification Strategies using Triethoxy(pent-4-enyl)silane

The primary strategy for employing this compound in surface modification revolves around its ability to form a stable, covalent bond with substrates rich in hydroxyl groups. This process, known as silanization, transforms the chemical nature of the substrate's surface.

The grafting of this compound onto hydroxylated surfaces is a well-established process that proceeds via hydrolysis and condensation reactions. The general mechanism involves two key steps. First, the ethoxy groups (-OCH2CH3) of the silane (B1218182) undergo hydrolysis in the presence of water to form reactive silanol (B1196071) groups (-Si-OH). This is a critical step, and the availability of water, whether from the solvent or adsorbed on the substrate surface, is crucial. ethz.ch

Following hydrolysis, these silanol groups can condense with the hydroxyl groups (-OH) present on the surface of substrates like cellulose (B213188) or metal oxides. ethz.ch This condensation reaction results in the formation of stable covalent siloxane bonds (Si-O-Substrate), effectively grafting the pent-4-enylsilane molecule to the surface. mpg.de Additionally, the silanol groups can also condense with each other, forming a cross-linked polysiloxane network on the surface. ethz.ch

This grafting process has been demonstrated on various hydroxylated materials. For instance, the modification of cellulose nanocrystals with vinyl silanes like triethoxyvinylsilane has been shown to successfully attach these molecules to the cellulose surface. rsc.org Similarly, silane chemistry is a common and effective method for the functionalization of metal oxide surfaces, such as zinc oxide and silica (B1680970). rsc.orgrsc.org The principles of these reactions are directly applicable to this compound.

The efficiency of grafting is influenced by reaction conditions such as the solvent, the concentration of the silane, and the reaction temperature. For example, in the modification of macroporous silica gel with vinyl triethoxysilane (B36694), the degree of hydration of the silica gel, the amount of coupling agent, and the reaction temperature were all found to be critical parameters for achieving a high grafting rate. rsc.org

The surface energy and, consequently, the hydrophobicity of a material can be significantly altered by the grafting of this compound. The nonpolar pent-4-enyl group, once attached to the surface, creates a new interface with a lower surface energy than the original hydroxylated, hydrophilic surface. This change in surface chemistry leads to an increase in the water contact angle, a common measure of hydrophobicity.

The length and nature of the alkyl or alkenyl chain of the silane play a crucial role in determining the final hydrophobicity. Generally, longer hydrocarbon chains lead to a greater increase in hydrophobicity. While specific contact angle data for this compound is not extensively documented in comparative studies, the principles of silane-induced hydrophobicity are well-understood. For example, studies on alkylsilanes have shown a direct correlation between the alkyl chain length and the resulting water contact angle. google.com The pent-4-enyl group of this compound provides a nonpolar character that reduces the surface's affinity for water.

This modification of surface energy is critical for improving the compatibility of hydrophilic materials, such as cellulose nanofibrils, with nonpolar polymer matrices. By rendering the surface of the nanofibrils more hydrophobic, their dispersion within a hydrophobic polymer can be significantly improved, leading to enhanced properties of the resulting composite material.

| Property | Original Hydroxylated Surface | Surface Modified with this compound |

| Surface Chemistry | Predominantly -OH groups | -Si-O-Substrate bonds with terminal -CH=CH2 groups |

| Surface Energy | High | Low |

| Wettability | Hydrophilic | Hydrophobic |

| Water Contact Angle | Low | High |

| Compatibility | Good with polar solvents/polymers | Good with nonpolar solvents/polymers |

Formation and Characterization of Self-Assembled Monolayers (SAMs)

Under controlled conditions, this compound can form highly ordered, one-molecule-thick films on substrates, known as self-assembled monolayers (SAMs). These SAMs are of significant interest in materials science and nanotechnology due to their ability to precisely control surface properties.

The formation of a SAM from this compound on a solid surface is a spontaneous process driven by the chemical affinity of the triethoxysilane headgroup for the substrate. The process begins with the physisorption of the silane molecules onto the surface. In the presence of a thin layer of surface-adsorbed water, the ethoxy groups hydrolyze to form silanols. mpg.de

These silanol-containing molecules then chemisorb to the surface by forming covalent Si-O-Substrate bonds with the surface hydroxyl groups. mpg.de Simultaneously, lateral Si-O-Si bonds can form between adjacent silane molecules, leading to a cross-linked, polymeric monolayer. mpg.de The van der Waals interactions between the pent-4-enyl chains of neighboring molecules also contribute to the ordering and packing of the monolayer.

The quality and reproducibility of SAMs formed from this compound are highly dependent on several experimental factors:

Substrate Preparation: The substrate must be clean and have a sufficient density of hydroxyl groups to ensure uniform and complete monolayer formation. Contaminants on the surface can inhibit the self-assembly process and lead to defects in the SAM.

Water Content: The presence of water is essential for the hydrolysis of the triethoxy groups. However, excessive water in the reaction solution can lead to premature polymerization of the silane in the bulk solution, resulting in the deposition of aggregates rather than a uniform monolayer. mpg.de

Solvent: The choice of solvent can influence the solubility of the silane and the kinetics of the self-assembly process. Anhydrous organic solvents are often used to control the amount of water present.

Reaction Time and Temperature: The time and temperature of the deposition process affect the kinetics of hydrolysis, adsorption, and covalent bond formation. Optimization of these parameters is necessary to achieve a well-ordered and stable SAM.

Concentration of Silane: The concentration of this compound in the deposition solution can impact the packing density and ordering of the resulting monolayer.

Careful control of these factors is necessary to produce high-quality, reproducible SAMs with consistent surface properties.

| Factor | Influence on SAM Quality | Optimal Condition |

| Substrate Cleanliness | Contaminants create defects. | Atomically clean surface with high hydroxyl density. |

| Water Availability | Essential for hydrolysis, but excess causes bulk polymerization. | Controlled amount, often from ambient humidity or trace amounts in solvent. |

| Solvent Choice | Affects silane solubility and reaction kinetics. | Anhydrous, non-polar organic solvents are common. |

| Reaction Time | Insufficient time leads to incomplete monolayer formation. | Varies depending on substrate and conditions, requires optimization. |

| Temperature | Influences reaction rates. | Typically room temperature, but can be varied. |

The formation of a SAM of this compound results in a surface that is densely populated with terminal pent-4-enyl groups. This vinyl functionality provides a versatile platform for further chemical modification of the surface. The double bond of the pentenyl group can undergo a variety of chemical reactions, allowing for the attachment of a wide range of molecules and the introduction of new functionalities.

For example, the terminal alkene can participate in:

Thiol-ene "click" reactions: This is a highly efficient and specific reaction that allows for the covalent attachment of thiol-containing molecules.

Hydrosilylation: The addition of a Si-H bond across the double bond can be used to introduce other silane-based functionalities.

Polymerization: The vinyl groups can be used as initiation sites for surface-initiated polymerization, allowing for the growth of polymer brushes from the surface.

Oxidation and other addition reactions: The double bond can be functionalized through various classic organic reactions to introduce hydroxyl, carboxyl, or other functional groups.

This ability to tailor the surface chemistry through post-deposition modification of the SAM makes this compound a valuable tool for creating surfaces with specific chemical, physical, and biological properties for a wide array of applications.

Interfacial Adhesion Mechanisms in Silane-Treated Systems

The efficacy of this compound as a coupling agent stems from its bifunctional nature, enabling it to form a durable bridge between organic and inorganic materials. This section delves into the chemical and physical mechanisms that underpin the enhanced interfacial adhesion observed in systems treated with this silane.

Covalent Bonding through Siloxane Linkages at Interfaces

The primary mechanism for adhesion promotion by this compound at an inorganic interface is the formation of strong, durable covalent bonds. This process is initiated by the hydrolysis of the ethoxy groups on the silicon atom, followed by a condensation reaction with hydroxyl groups present on the surface of the inorganic substrate.

The reaction sequence can be summarized in the following steps:

Hydrolysis: In the presence of water, the three ethoxy groups (-OCH₂CH₃) of the silane molecule hydrolyze to form reactive silanol groups (-Si-OH). This reaction releases ethanol (B145695) as a byproduct. The hydrolysis is a critical activation step and can be influenced by factors such as pH and the presence of catalysts. evitachem.comgelest.com Acidic conditions, in particular, can enhance the rate of hydrolysis. researchgate.net

This compound + 3 H₂O → (HO)₃Si-(CH₂)₃-CH=CH₂ + 3 CH₃CH₂OH

Condensation: The newly formed silanol groups are highly reactive and can condense with hydroxyl groups (-OH) on the surface of an inorganic substrate, such as glass, silica, or metal oxides. This condensation reaction results in the formation of strong, covalent siloxane bonds (Si-O-Substrate), effectively grafting the silane molecule onto the inorganic surface. evitachem.comnih.gov

Intermolecular Condensation: Simultaneously, the silanol groups of adjacent silane molecules can condense with each other to form a cross-linked polysiloxane network on the surface. nih.govshinetsusilicone-global.com This network enhances the cohesive strength of the interfacial layer.

The formation of these covalent siloxane linkages is fundamental to the improved adhesion and hydrothermal stability of the interface, as the Si-O bond is significantly strong. researchgate.net The pent-4-enyl group of the molecule remains oriented away from the inorganic surface, available to interact and react with an organic polymer matrix. evitachem.comresearchgate.net

Table 1: Key Reactions in Covalent Bond Formation

| Reaction Step | Reactants | Products | Bond Formed |

|---|---|---|---|

| Hydrolysis | This compound, Water | Pent-4-enylsilanetriol, Ethanol | Si-OH |

| Condensation (Surface) | Pent-4-enylsilanetriol, Substrate-OH | Si-O-Substrate | |

| Condensation (Intermolecular) | Pent-4-enylsilanetriol molecules | Polysiloxane network | Si-O-Si |

Understanding Physical Interactions at Organic-Inorganic Material Boundaries

The key physical interactions in systems treated with this compound include:

Hydrogen Bonding: Although the primary covalent bonds are formed, residual silanol groups on the inorganic surface or within the polysiloxane network can form hydrogen bonds with polar functional groups on the organic polymer. nih.gov

Interpenetrating Polymer Networks (IPNs): The silane coupling agent can form a complex, multi-layered region at the interface known as an interphase, which is a transition zone between the bulk inorganic and organic materials. nih.gov The organic polymer chains can become physically entangled with the polysiloxane network formed by the this compound molecules. This mechanical interlocking, or IPN formation, significantly enhances the toughness and fracture resistance of the interface by providing a mechanism for stress dissipation.

The structure of the interphase is often more complex than a simple monolayer of silane molecules. It typically consists of a layer chemisorbed to the inorganic surface and a thicker, physisorbed layer of condensed silane oligomers. The organic matrix can then diffuse into this physisorbed layer, creating a gradient of properties and a more diffuse, tougher interface. nih.gov

Table 2: Types of Physical Interactions at the Interface

| Interaction Type | Description | Contributing Groups |

|---|---|---|

| Van der Waals Forces | Weak, non-specific intermolecular attractions. | Pent-4-enyl chain, Polymer backbone |

| Hydrogen Bonding | Electrostatic attraction between a hydrogen atom and an electronegative atom. | Residual Si-OH groups, Polar groups in polymer |

| Interpenetrating Networks | Physical entanglement of polymer chains. | Polysiloxane network, Organic polymer chains |

Theoretical and Computational Studies of Triethoxy Pent 4 Enyl Silane

Molecular Modeling of Hydrolysis and Condensation Pathways

The performance of Triethoxy(pent-4-enyl)silane as a coupling agent or for surface modification is fundamentally dependent on its hydrolysis and condensation reactions. Molecular modeling, particularly using Density Functional Theory (DFT), has been instrumental in elucidating the mechanisms of these processes for trialkoxysilanes. hydrophobe.org

The hydrolysis of this compound involves the stepwise substitution of its ethoxy groups (-OCH2CH3) with hydroxyl groups (-OH) upon reaction with water. This process is typically catalyzed by either an acid or a base. semanticscholar.org Computational models have shown that under acidic conditions, the reaction proceeds via protonation of an ethoxy oxygen, making the silicon atom more electrophilic and susceptible to nucleophilic attack by water. In basic catalysis, a hydroxide (B78521) ion directly attacks the silicon atom. semanticscholar.org

The subsequent condensation reactions involve the formation of siloxane (Si-O-Si) bonds between the hydrolyzed or partially hydrolyzed silane (B1218182) molecules, leading to the formation of oligomers and eventually a cross-linked network. There are two main condensation pathways: water-producing condensation (between two silanol (B1196071) groups) and alcohol-producing condensation (between a silanol group and an ethoxy group). scispace.com

Table 1: Representative Calculated Energy Barriers for Hydrolysis and Condensation of a Model Trialkoxysilane (R-Si(OCH3)3) under Neutral Conditions (Note: These are illustrative values based on DFT calculations of similar molecules and may vary for this compound)

| Reaction Step | Catalyst | Activation Energy (kcal/mol) |

| First Hydrolysis | None | ~25-30 |

| Second Hydrolysis | None | ~27-32 |

| Third Hydrolysis | None | ~29-34 |

| Dimer Condensation (Water-producing) | None | ~20-25 |

| Dimer Condensation (Alcohol-producing) | None | ~22-27 |

Quantum Chemical Calculations of Reactivity and Structural Stability

Quantum chemical calculations are employed to understand the intrinsic electronic structure, stability, and reactivity of this compound. Methods like DFT can be used to optimize the molecular geometry and calculate various properties. researchgate.net

The structural stability can be assessed by calculating the vibrational frequencies, where the absence of imaginary frequencies indicates a true energy minimum. Key structural parameters such as bond lengths and angles can be precisely determined. For instance, the Si-O and O-C bond lengths in the ethoxy groups, as well as the C=C bond in the pentenyl chain, are of particular interest.

Reactivity can be analyzed through the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability. hydrophobe.org The presence of the pent-4-enyl group introduces a region of high electron density (the C=C double bond) which can influence the molecule's reactivity, for example, in hydrosilylation or other addition reactions.

Table 2: Calculated Structural and Electronic Properties for a Model Alkenyltrialkoxysilane (Note: These are representative values and would require specific calculations for this compound)

| Property | Calculated Value |

| Si-O Bond Length | ~1.65 Å |

| O-C Bond Length | ~1.43 Å |

| C=C Bond Length | ~1.34 Å |

| Si-O-C Bond Angle | ~125° |

| HOMO Energy | -7.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 8.7 eV |

Simulation of Interfacial Interactions and Self-Assembled Monolayer Formation

Molecular Dynamics (MD) simulations are a powerful tool to study the behavior of this compound molecules at interfaces, such as on a silica (B1680970) or metal oxide surface. researchgate.net These simulations can model the process of self-assembled monolayer (SAM) formation, providing insights into the structure and dynamics of the resulting film. bawue.denih.gov

The simulation typically starts with placing a number of silane molecules near a hydroxylated surface in a simulation box, often with explicit solvent molecules. The interactions are governed by a force field that describes the potential energy of the system as a function of atomic positions. researchgate.net

MD simulations can reveal the orientation of the adsorbed molecules, showing how the triethoxy headgroup interacts with the surface hydroxyls, leading to covalent bond formation after hydrolysis. bawue.de The simulations can also predict the packing density, tilt angle of the alkyl chains, and the degree of ordering within the SAM. researchgate.net For this compound, the terminal double bond of the pentenyl chain would be exposed at the SAM surface, making it available for further chemical modification. The flexibility and length of the pentenyl chain will influence the packing and ordering of the monolayer. mpg.de

Table 3: Typical Simulation Parameters for Alkylsilane SAMs on a Silica Surface (Note: These are general parameters and would be adapted for a specific simulation of this compound)

| Parameter | Description | Typical Value/Model |

| Force Field | Describes interatomic potentials | COMPASS, CHARMM, AMBER |

| Substrate Model | Representation of the surface | Amorphous or crystalline silica with hydroxyl groups |

| Ensemble | Thermodynamic conditions | NVT (constant number of particles, volume, temperature) or NPT (constant pressure) |

| Temperature | Simulation temperature | 298 K (Room Temperature) |

| Simulation Time | Duration of the simulation | Several nanoseconds |

| Coverage Density | Molecules per unit area | 2-5 molecules/nm² |

Predictive Modeling for Material Design and Performance Optimization

Computational modeling can be used in a predictive capacity to design materials with desired properties based on this compound. By systematically varying molecular parameters in simulations, one can screen for optimal performance without extensive experimental work.

For example, in the context of polymer composites, this compound acts as a coupling agent to improve the adhesion between an inorganic filler (like silica) and an organic polymer matrix. Predictive modeling can be used to study the interfacial region between the silane-treated filler and the polymer. MD simulations can calculate the work of adhesion, which is a measure of the strength of the interface. researchgate.net

By modeling different surface coverages of the silane on the filler or by computationally modifying the length or functionality of the organic chain (e.g., replacing the pentenyl group with other functional groups), the effect on the interfacial strength can be predicted. This allows for the in-silico design of silane coupling agents tailored for specific polymer matrices to optimize mechanical properties like tensile strength and modulus of the composite material.

Furthermore, quantum chemical calculations can predict the reactivity of the terminal pentenyl group towards different polymerization or cross-linking reactions, guiding the selection of appropriate chemistries for incorporating the silane-modified surface into a polymer network.

Advanced Characterization Techniques in Triethoxy Pent 4 Enyl Silane Research

Spectroscopic Methods for Structural Elucidation and Reaction Monitoring

Spectroscopic techniques are paramount in providing detailed information about the molecular structure and chemical bonding within Triethoxy(pent-4-enyl)silane. They are also crucial for monitoring the progress of reactions such as hydrolysis and condensation.

Fourier Transform Infrared (FTIR) Spectroscopy for Chemical Bond Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful non-destructive technique used to identify the functional groups present in this compound by measuring the absorption of infrared radiation by its chemical bonds. Each type of bond vibrates at a characteristic frequency, and when a molecule is irradiated with infrared light, it absorbs energy at frequencies corresponding to its vibrational modes. The resulting FTIR spectrum is a unique fingerprint of the molecule.

In the analysis of this compound, FTIR is instrumental in confirming the presence of key functional groups. The spectrum will prominently feature strong absorption bands corresponding to the Si-O-C linkages of the ethoxy groups. The aliphatic C-H stretching vibrations of the pentenyl and ethoxy groups are also readily identifiable. Furthermore, the presence of the terminal alkene group (C=C) in the pentenyl chain gives rise to a characteristic stretching vibration.

FTIR is also invaluable for monitoring the hydrolysis and condensation reactions of this compound. During hydrolysis, the intensity of the Si-O-C bands decreases, while a broad band corresponding to the O-H stretching of newly formed silanol (B1196071) (Si-OH) groups appears. Subsequent condensation is marked by the appearance of bands associated with the formation of siloxane (Si-O-Si) bridges.

Table 1: Characteristic FTIR Absorption Bands for this compound and its Reaction Products

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3075 | =C-H stretching | Alkene |

| 2975-2885 | C-H stretching | Alkyl (CH₃, CH₂) |

| ~1640 | C=C stretching | Alkene |

| 1100-1000 | Si-O-C stretching | Ethoxy group |

| ~960 | Si-OH stretching | Silanol |

| 1100-1000 | Si-O-Si stretching | Siloxane |

Note: The exact positions of the peaks can vary slightly depending on the molecular environment and the physical state of the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ²⁹Si) for Molecular Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for providing detailed information about the atomic arrangement and connectivity in a molecule. By analyzing the magnetic properties of atomic nuclei, NMR allows for the precise determination of the molecular structure of this compound.

¹H NMR: Proton NMR provides information about the different types of hydrogen atoms in the molecule. The spectrum of this compound is expected to show distinct signals for the protons of the ethoxy groups (a quartet for the -O-CH₂- protons and a triplet for the -CH₃ protons) and the pentenyl chain. The terminal vinyl protons will appear in the characteristic downfield region for alkenes. The integration of the peak areas gives the relative number of protons of each type, confirming the structure.

¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. Each chemically distinct carbon atom in this compound will give a separate signal. The spectrum will show peaks corresponding to the two carbons of the ethoxy groups and the five carbons of the pentenyl chain, including the two sp²-hybridized carbons of the double bond.

²⁹Si NMR: Silicon-29 NMR is particularly useful for studying silicon-containing compounds. The chemical shift of the ²⁹Si nucleus is sensitive to the substituents attached to the silicon atom. unavarra.es For this compound, a single resonance is expected in the region typical for trialkoxysilanes. This technique is also highly effective in monitoring hydrolysis and condensation reactions, as the formation of silanol (Si-OH) and siloxane (Si-O-Si) bonds causes a significant shift in the ²⁹Si resonance.

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Si-O-CH₂-CH₃ | ~3.8 | Quartet (q) |

| Si-O-CH₂-CH₃ | ~1.2 | Triplet (t) |

| =CH₂ | 4.9-5.1 | Multiplet (m) |

| -CH= | 5.7-5.9 | Multiplet (m) |

| -CH₂-CH= | ~2.1 | Multiplet (m) |

| Si-CH₂-CH₂- | ~0.7 | Multiplet (m) |

| -CH₂-CH₂-CH₂- | ~1.5 | Multiplet (m) |

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| Si-O-C H₂-CH₃ | ~58 |

| Si-O-CH₂-C H₃ | ~18 |

| =C H₂ | ~114 |

| -C H= | ~138 |

| -C H₂-CH= | ~33 |

| Si-C H₂-CH₂- | ~12 |

| -CH₂-C H₂-CH₂- | ~29 |

Table 4: Predicted ²⁹Si NMR Chemical Shifts for this compound and its Derivatives

| Silicon Environment | Predicted Chemical Shift (δ, ppm) |

| R-Si(OEt)₃ | -58 to -60 |